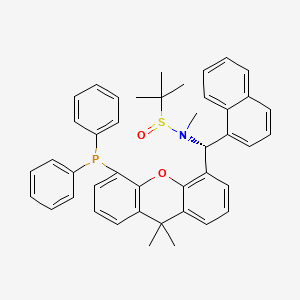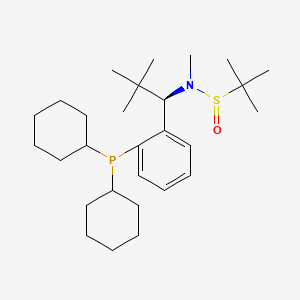
Benzene, (1-iodoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, (1-iodoethenyl)- can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of styrene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the iodine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, (1-iodoethenyl)- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-iodoethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo-substituted benzoic acids.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products
The major products formed from these reactions include various substituted benzenes, benzoic acids, and ethylbenzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-iodoethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (1-iodoethenyl)- involves its reactivity as an electrophile in substitution reactions. The iodo group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (1-iodoethyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
Benzene, (1-bromoethenyl)-: Similar but with a bromo group instead of an iodo group.
Benzene, (1-chloroethenyl)-: Similar but with a chloro group instead of an iodo group.
Uniqueness
Benzene, (1-iodoethenyl)- is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodo group is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.
Eigenschaften
CAS-Nummer |
51246-20-9 |
|---|---|
Molekularformel |
C8H7I |
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
1-iodoethenylbenzene |
InChI |
InChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI-Schlüssel |
VHOJFLLIURDVSS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)



![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)



![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)
![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)

